1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone
Overview
Description
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is an organic compound with the chemical formula C27H28O6. It is a colorless to light yellow solid that is stable at room temperature but sensitive to high temperatures and fire sources . This compound is a derivative of britannilactone, a sesquiterpene lactone known for its various biological activities.
Preparation Methods
The synthesis of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone involves several steps, starting from britannilactone. The key steps include acetylation and butyrylation reactions. The reaction conditions typically involve the use of acetic anhydride and 2-methylbutyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
For industrial production, the process is scaled up with optimized reaction conditions to ensure consistency and efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or butyryl groups are replaced by other functional groups using appropriate nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the development of new materials and as a chemical reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound can modulate the expression of genes related to these pathways, leading to its observed biological effects .
Comparison with Similar Compounds
1-O-Acetyl-6alpha-O-(2-methylbutyryl)britannilactone is unique compared to other similar compounds due to its specific acetyl and butyryl substitutions. Similar compounds include:
Britannilactone: The parent compound, which lacks the acetyl and butyryl groups.
1-O-Acetylbritannilactone: A derivative with only the acetyl group.
6alpha-O-(2-methylbutyryl)britannilactone: A derivative with only the butyryl group.
The presence of both acetyl and butyryl groups in this compound enhances its biological activity and stability compared to its analogs .
Properties
IUPAC Name |
[(3aR,4S,7aR)-5-[(2S)-5-acetyloxypentan-2-yl]-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-4-yl] (2R)-2-methylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O6/c1-7-12(2)21(24)28-20-18(13(3)9-8-10-26-16(6)23)14(4)11-17-19(20)15(5)22(25)27-17/h12-13,17,19-20H,5,7-11H2,1-4,6H3/t12-,13+,17-,19-,20-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLJGKVDAUMJLN-FPBLBCGBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C2C(CC(=C1C(C)CCCOC(=O)C)C)OC(=O)C2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@H]2[C@@H](CC(=C1[C@@H](C)CCCOC(=O)C)C)OC(=O)C2=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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